H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH

Cardiac-targeted drug delivery Biodistribution specificity Protein transduction domain comparison

H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH (single-letter sequence APWHLSSQYSRT), designated Cardiac Targeting Peptide (CTP), is a synthetic, non-naturally occurring 12-amino-acid linear peptide. It belongs to the cell-penetrating peptide (CPP) class and was identified through in vivo M13 phage display biopanning in mice, where it constituted 60% of sequenced cardiac-homing plaques after three rounds of selection.

Molecular Formula C64H93N19O19
Molecular Weight 1432.5 g/mol
Cat. No. B12398920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH
Molecular FormulaC64H93N19O19
Molecular Weight1432.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(C)N
InChIInChI=1S/C64H93N19O19/c1-31(2)21-42(75-57(95)45(24-36-26-69-30-72-36)77-56(94)44(23-35-25-71-39-10-6-5-9-38(35)39)78-61(99)49-12-8-20-83(49)62(100)32(3)65)54(92)79-48(29-86)60(98)81-47(28-85)59(97)74-41(17-18-50(66)89)52(90)76-43(22-34-13-15-37(88)16-14-34)55(93)80-46(27-84)58(96)73-40(11-7-19-70-64(67)68)53(91)82-51(33(4)87)63(101)102/h5-6,9-10,13-16,25-26,30-33,40-49,51,71,84-88H,7-8,11-12,17-24,27-29,65H2,1-4H3,(H2,66,89)(H,69,72)(H,73,96)(H,74,97)(H,75,95)(H,76,90)(H,77,94)(H,78,99)(H,79,92)(H,80,93)(H,81,98)(H,82,91)(H,101,102)(H4,67,68,70)/t32-,33+,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,51-/m0/s1
InChIKeyMAHZUEBLXAXNKY-PLNOUXKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH (CTP): First-in-Class Cardiac Targeting Peptide for Cardiomyocyte-Specific Delivery


H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH (single-letter sequence APWHLSSQYSRT), designated Cardiac Targeting Peptide (CTP), is a synthetic, non-naturally occurring 12-amino-acid linear peptide [1]. It belongs to the cell-penetrating peptide (CPP) class and was identified through in vivo M13 phage display biopanning in mice, where it constituted 60% of sequenced cardiac-homing plaques after three rounds of selection [2]. The peptide demonstrates rapid cardiomyocyte transduction (peak uptake at 15 minutes post-intravenous injection) with minimal off-target uptake in liver, skeletal muscle, spleen, and brain [3]. Its molecular formula is C₆₄H₉₃N₁₉O₁₉, with an average molecular weight of 1432.54 Da and a CAS number of 1052692-86-0 [4].

Why Generic PTDs Cannot Substitute for H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH in Cardiac Delivery Applications


Generic cationic protein transduction domains (PTDs) such as 8-lysine (8K), TAT, and polyarginine exhibit indiscriminate transduction across multiple tissue types, with preferential accumulation in liver and kidney rather than heart [1]. This non-specific biodistribution renders them unsuitable for applications requiring cardiac-restricted delivery of therapeutic cargoes such as miRNA, siRNA, or small-molecule antiarrhythmics. Even single-amino-acid mutations in CTP can fundamentally alter its tissue tropism: substitution of Ser7 with Ala (S7A) or Arg11 with Ala (R11A) shifts targeting from heart to lung [2]. Consequently, generic PTDs or even closely related sequence variants cannot replicate the cardiomyocyte specificity encoded in the wild-type APWHLSSQYSRT sequence.

Quantitative Differential Evidence for H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH Versus Closest Comparators


Cardiac-Restricted Biodistribution: H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH Versus the Generic 8-Lysine Cationic PTD

In a direct head-to-head in vivo comparison, mice injected intravenously with CTP-SA488 showed robust transduction limited to heart tissue, whereas 8-lysine (8K)-SA488—a prototypical cationic PTD—showed robust transduction of hepatocytes and kidney glomeruli with very little cardiac uptake [1]. CTP exhibited no detectable uptake in liver, skeletal muscle, spleen, or brain, while 8K showed the opposite pattern [1]. Quantification by confocal microscopy revealed that approximately 15% of total heart area was transduced by CTP following a single IV injection [2].

Cardiac-targeted drug delivery Biodistribution specificity Protein transduction domain comparison

Single-Residue Mutations S7A and R11A Divert Tropism from Heart to Lung: Structural Determinants of H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH Organ Selectivity

Mutagenesis studies of CTP identified that a single Ser→Ala substitution at position 7 (S7A: APWHLSAQYSRT) or Arg→Ala at position 11 (R11A: APWHLSSQYSAT) completely switched targeting from heart to lung tissue [1]. Both S7A and R11A robustly transduced human bronchial epithelial cell lines in vitro and mouse lung tissue in vivo, while losing cardiac transduction capability [1]. This demonstrates that the wild-type Ser7 and Arg11 residues are critical structural determinants of cardiac tropism, and that even conservative single-point mutations produce functionally distinct, lung-targeting peptides [2].

Tissue tropism determinants Peptide structure-activity relationship Lung-targeting peptides

Proven Biological Activity: CTP-NBD Fusion Peptide Functionally Inhibits NF-κB Signaling in Cardiomyoblasts in a Dose-Dependent Manner

To confirm that CTP delivers functional—not merely internalized—cargo, CTP was fused to the NBD (NEMO-binding domain) peptide inhibitor of the IKK/NF-κB pathway. In H9C2 cardiomyoblasts transfected with an NF-κB-luciferase reporter, CTP-NBD pretreatment inhibited TNF-α-induced NF-κB activation in a dose-dependent manner, while the same treatment in MCA205 fibrosarcoma cells showed no inhibition [1]. This demonstrates both cell-type-specific functional delivery and the preservation of cargo bioactivity after transduction, establishing CTP's utility for therapeutic peptide delivery beyond passive uptake.

Functional cargo delivery NF-κB inhibition Cardiomyoblast transduction

Robust Safety Profile: No Hematological, Hepatic, Renal, or Cardiac Functional Toxicity Across Comprehensive In Vitro and In Vivo Panels

A dedicated toxicity study evaluated CTP-Cy5.5 in vitro (10 µM, human left ventricular myocytes, 30 min incubation) and in vivo (150 µg/kg IV in CD1 mice with cohorts euthanized at days 0, 1, 2, 7, and 14) [1]. Human cardiomyocyte viability was unchanged after CTP exposure. Screening of 78 protein channels (including GPCRs) showed no significant activation or inhibition except OPRM1 and COX2 at the highest concentration tested; neither target was expressed in mouse heart tissue by RT-qPCR [1]. In vivo, CTP (10 mg/kg) produced no change in blood pressure, and repeated dosing (150 µg/kg) showed no significant hematological, hepatic, or renal toxicity across complete blood counts, metabolic panels, and organ function tests. Cardiac MRI demonstrated no change in cardiac function, size, or mass acutely after CTP injection [2].

Peptide safety profiling In vivo toxicology Cardiac MRI

Optimizable Scaffold: CTP-Derived Variant CTP1 Shows 6.5-Fold Enhanced Cellular Uptake Over Parent, Confirming the Sequence as a Viable Optimization Platform

A structure-activity relationship (SAR) study generated over 80 CTP-derived variants and screened them for cellular uptake in neonatal rat ventricular cardiomyocytes (NRVC) [1]. The lead optimized variant, 6-CF-CTP1, exhibited a 6.5-fold increase in live-cell uptake over the parent 6-CF-CTP sequence, without any detectable cytotoxicity from 1 to 50 µM [1]. Incubation at 4°C did not abrogate uptake, indicating an energy-independent internalization mechanism [2]. This demonstrates that the APWHLSSQYSRT scaffold is a productive starting point for rational optimization, yielding quantifiably improved derivatives while retaining the core cardiac-targeting property.

Peptide optimization Structure-activity relationship Cardiac drug delivery

High-Value Procurement Application Scenarios for H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH (CTP)


Cardiac-Restricted Delivery of Therapeutic miRNA and siRNA for Myocardial Infarction and Heart Failure

CTP's demonstrated ability to transduce ~15% of total heart tissue within 15–30 minutes of peripheral IV injection, with no hepatic or splenic uptake, makes it uniquely suited for delivering nucleic acid cargoes (miRNA, siRNA) specifically to at-risk myocardium [1]. The therapeutic window for salvaging ischemic myocardium is limited to approximately 6 hours; CTP's rapid cardiac accumulation kinetics (peak at 15 min) align with this clinical timeframe. CTP has been successfully conjugated to miRNA for heart failure treatment as described in patents [2], and the scaffold is amenable to siRNA conjugation as demonstrated with lung-targeting analogs [3]. Generic PTDs such as 8K or TAT cannot achieve equivalent cardiac selectivity and would result in predominant hepatic delivery, reducing cardiac bioavailability and increasing off-target effects [1].

Antiarrhythmic Drug Conjugation for Atrial Fibrillation and Ventricular Fibrillation

The University of Pittsburgh patent portfolio explicitly claims CTP-mediated delivery of antiarrhythmic agents for treating atrial fibrillation and ventricular fibrillation [1]. CTP-amiodarone conjugates have been shown to decrease conduction velocities in myocytes compared to controls [2]. The cardiac-restricted biodistribution of CTP offers the potential to deliver antiarrhythmic drugs directly to the myocardium, reducing systemic exposure and the well-documented pulmonary, thyroid, and hepatic toxicities associated with chronic oral amiodarone therapy. Procurement of GMP-grade CTP is a prerequisite for developing such targeted antiarrhythmic conjugates.

Cardiac Imaging Agent Development: PET/SPECT Radiotracer Conjugation

CTP has been successfully conjugated to imaging moieties including 68Ga-NOTA for PET imaging and 99mTc-HYNIC for SPECT imaging of the heart [1]. PET/CT imaging with 68Ga-NOTA-CTP in normal and infarcted CD1 mice demonstrated rapid blood clearance (within 30 min) via renal and hepatobiliary pathways [1]. 99mTc-HYNIC-CTP showed substantially improved cardiac targeting compared to 99mTc-Sestamibi [2]. CTP's well-characterized biodistribution and safety profile support its use as a cardiac imaging vector for myocardial perfusion imaging, infarct sizing, and assessment of cardiac viability in preclinical models.

Exosome and Nanoparticle Engineering for Cardiomyocyte-Specific Payload Delivery

CTP has been used to functionalize nanoparticles (e.g., calcium phosphate nanoparticles) and exosomes for cardiac-targeted delivery [1]. In a 2024 study, inhalable CTP-modified calcium phosphate nanoparticles delivering the PDE10A inhibitor TP-10 significantly attenuated cardiac remodeling and improved cardiac function in a murine pressure-overload heart failure model [2]. The CTP sequence can be conjugated to DSPE-PEG linkers for incorporation into lipid nanoparticles, enabling modular cardiac-targeted nanomedicine platforms [3]. The wild-type APWHLSSQYSRT sequence is essential for maintaining cardiac tropism in these engineered delivery systems, as single-residue variants redirect tropism to lung [4].

Quote Request

Request a Quote for H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.